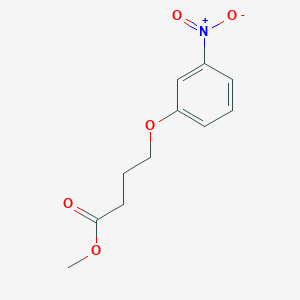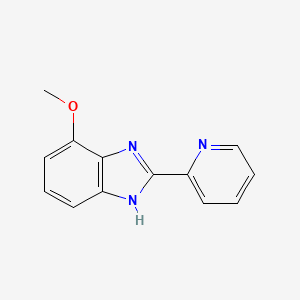
methyl 4-(3-nitrophenoxy)butanoate
Vue d'ensemble
Description
Methyl 4-(3-nitrophenoxy)butanoate, also known as m-nitroanilide, is a nitro aromatic compound used in various scientific research applications. It is a nitro aromatic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a common starting material for the synthesis of various organic compounds, and has also been used in the development of various drugs and pharmaceuticals. Additionally, it has been used in the development of various biochemical and physiological effects, and has been studied for its potential therapeutic uses.
Applications De Recherche Scientifique
Methyl 4-(3-nitrophenoxy)butanoate has been used in the development of various drugs and pharmaceuticals. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and pharmaceutical intermediates. Additionally, it has been used in the development of various biochemical and physiological effects, and has been studied for its potential therapeutic uses.
Mécanisme D'action
Methyl 4-(3-nitrophenoxy)butanoate is believed to act by inhibiting the activity of various enzymes involved in the synthesis of proteins and other molecules. It has been shown to inhibit the activity of tyrosine kinases and other enzymes involved in the synthesis of proteins and other molecules. Additionally, it has been shown to inhibit the activity of various enzymes involved in the metabolism of fatty acids, glucose, and other molecules.
Biochemical and Physiological Effects
Methyl 4-(3-nitrophenoxy)butanoate has been studied for its potential therapeutic uses. It has been shown to inhibit the activity of various enzymes involved in the synthesis of proteins and other molecules. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have antifungal, antibacterial, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3-nitrophenoxy)butanoate is a relatively inexpensive compound and is readily available. Additionally, it is a relatively simple compound to synthesize, and can be easily modified to yield a variety of derivatives. However, the compound can be toxic if not handled properly, and should be used in a well-ventilated area with appropriate safety equipment.
Orientations Futures
Methyl 4-(3-nitrophenoxy)butanoate has potential therapeutic uses, and further research is needed to explore its potential applications. Additionally, further research is needed to explore the potential of developing derivatives of the compound for use in various therapeutic applications. Additionally, further research is needed to explore the potential of using the compound as a drug delivery system, and to explore the potential of using the compound as an inhibitor of various enzymes involved in the synthesis of proteins and other molecules. Finally, further research is needed to explore the potential of using the compound as a biomarker for various diseases and conditions.
Propriétés
IUPAC Name |
methyl 4-(3-nitrophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKQRXUDMCYHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)





![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
